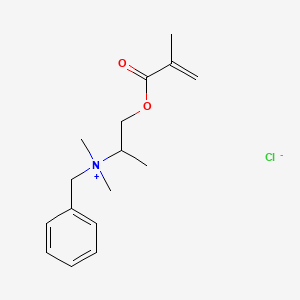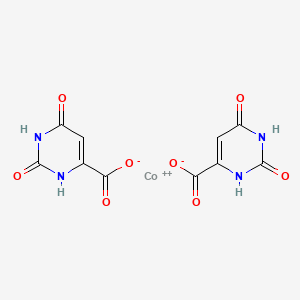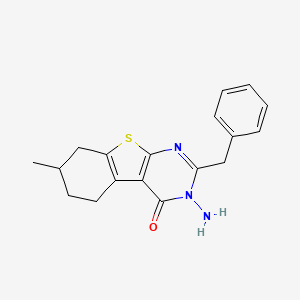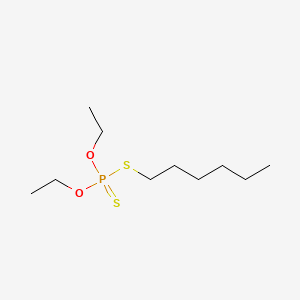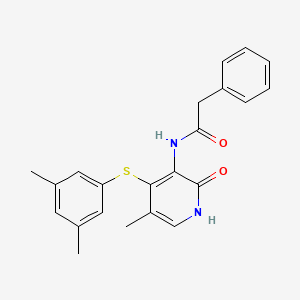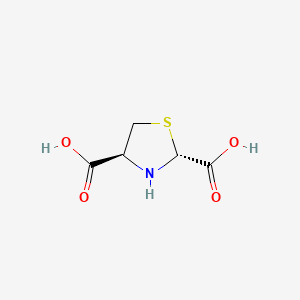
2,4-Thiazolidinedicarboxylic acid, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Thiazolidinedicarboxylic acid, trans- is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions
2,4-Thiazolidinedicarboxylic acid, trans- can be synthesized through the condensation of L-cysteine with glyoxylic acid monohydrate in acetic acid under reflux conditions . The reaction can also be performed using dichloroacetic acid under alkaline conditions . These methods allow for the diastereoselective synthesis of the compound with high purity.
Industrial Production Methods
While specific industrial production methods for 2,4-Thiazolidinedicarboxylic acid, trans- are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials such as L-cysteine and glyoxylic acid monohydrate makes the synthesis economically viable for large-scale production.
化学反应分析
Types of Reactions
2,4-Thiazolidinedicarboxylic acid, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, making them suitable for various synthetic applications.
Major Products Formed
The major products formed from these reactions include thiazolidine derivatives, sulfoxides, and sulfones. These products have diverse applications in medicinal chemistry and material science.
科学研究应用
2,4-Thiazolidinedicarboxylic acid, trans- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Thiazolidine derivatives have shown promise as antimicrobial, antioxidant, and hypoglycemic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
作用机制
The mechanism of action of 2,4-Thiazolidinedicarboxylic acid, trans- involves its interaction with various molecular targets and pathways. For example, in the inhibition of melanin production, the compound interacts with enzymes involved in the melanin biosynthesis pathway, thereby reducing the formation of eumelanin . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
相似化合物的比较
2,4-Thiazolidinedicarboxylic acid, trans- can be compared with other thiazolidine derivatives such as:
2-Methylthiazolidine-2,4-dicarboxylic acid: This compound is also used in skin-whitening applications but has different stability and odor properties.
Thiazolidin-2,4-dione: Known for its antimicrobial and hypoglycemic activities, this compound has a different substitution pattern on the thiazolidine ring.
The uniqueness of 2,4-Thiazolidinedicarboxylic acid, trans- lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
属性
CAS 编号 |
141627-81-8 |
|---|---|
分子式 |
C5H7NO4S |
分子量 |
177.18 g/mol |
IUPAC 名称 |
(2R,4S)-1,3-thiazolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4S/c7-4(8)2-1-11-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1 |
InChI 键 |
DAXBISKSIDBYEU-PWNYCUMCSA-N |
手性 SMILES |
C1[C@@H](N[C@H](S1)C(=O)O)C(=O)O |
规范 SMILES |
C1C(NC(S1)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


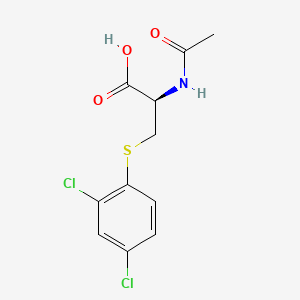
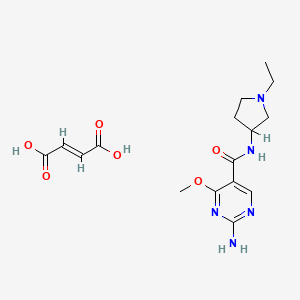
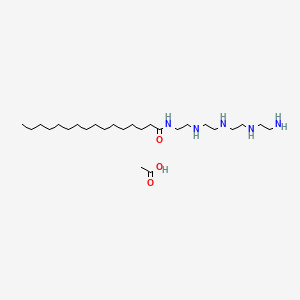
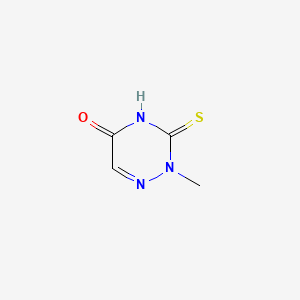
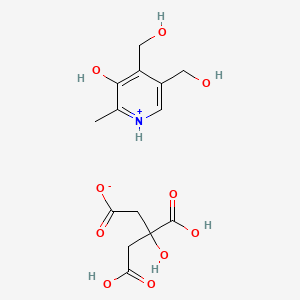

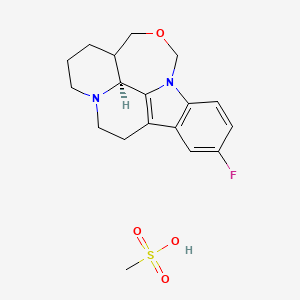
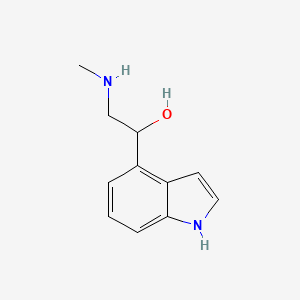
![2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate](/img/structure/B15181515.png)
